molecular formula C18H21NO4 B1599254 Codeine N-oxide CAS No. 3688-65-1

Codeine N-oxide

Cat. No.: B1599254
CAS No.: 3688-65-1
M. Wt: 315.4 g/mol
InChI Key: BDLSDHWCOJPHIE-YMVRPXFZSA-N

Description

Codeine N-oxide (genocodeine), with the chemical formula C18H21NO4, is a nitrogen-oxide metabolite of the opiate alkaloid codeine . It is classified as a morphinan alkaloid and belongs to the class of organic compounds known as N-oxides . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. As an active metabolite of codeine, this compound is of significant value in forensic, pharmacological, and metabolic studies . It serves as a critical reference standard in analytical chemistry for the identification and quantification of substances in various samples. Researchers utilize techniques such as UV spectrophotometry and chromatography for its detection, building upon methods established for opioid analysis . The study of such oxidized metabolites is essential for understanding the complete metabolic profile and disposition of opioid substances . This compound is a Schedule I controlled substance in the United States . This product is strictly for laboratory research use in controlled settings. It is not for human consumption, and all handling and disposal must conform to applicable local, state, and federal regulations. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

3688-65-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1

InChI Key

BDLSDHWCOJPHIE-YMVRPXFZSA-N

SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

melting_point

231 - 232 °C

Other CAS No.

3688-65-1

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Oxidation of Tertiary Amines to N-Oxides

The most common and straightforward synthetic approach to Codeine N-oxide is the oxidation of the tertiary amine nitrogen in codeine. This method is widely used for the preparation of N-oxides of tertiary amines in medicinal chemistry.

Key oxidizing agents used include:

Hydrogen peroxide is particularly attractive due to its cost-effectiveness, stability, and environmentally benign byproduct (water). It is often used in metal-catalyzed oxidation protocols to achieve high atom economy and efficiency on both laboratory and industrial scales.

mCPBA is a widely reported oxidant for N-oxide synthesis, including for related compounds such as chlorpromazine-N-oxide and fluphenazine-N-oxide, where it has demonstrated yields of 45-67% in tetrahydrofuran or chloroform solvents. However, mCPBA is less favored for industrial applications due to cost and safety concerns.

Typical Procedure for this compound Synthesis

A general preparation method involves:

  • Dissolving codeine in an appropriate organic solvent (e.g., chloroform, tetrahydrofuran)
  • Adding the oxidizing agent (e.g., mCPBA or hydrogen peroxide)
  • Stirring the reaction mixture at controlled temperature (often room temperature or slightly elevated)
  • Monitoring the reaction progress by thin-layer chromatography (TLC)
  • Isolating the this compound by extraction, purification (e.g., recrystallization or chromatography)

This method is consistent with the oxidation of tertiary amines to their N-oxides, ensuring the selective oxidation of the nitrogen atom without affecting other functional groups.

Catalytic and Alternative Oxidation Methods

Recent advances include catalytic oxidation methods that improve selectivity and yield:

  • Metal-catalyzed oxidation: Transition metal catalysts (e.g., iron-based catalysts) can facilitate the oxidation of tertiary amines with hydrogen peroxide, enhancing reaction rates and selectivity.
  • In situ generation of peroxyacids: Using hydrogen peroxide with carboxylic acids or carbon dioxide to generate reactive peroxy species in situ, providing safer and more cost-effective oxidation conditions.
  • Biocatalytic oxidation: Enzymatic or microbial oxidation methods have been explored for related N-oxide metabolites, though specific applications to this compound are less documented.

Analytical and Purity Considerations

Purity of this compound is critical for pharmaceutical research and applications. Analytical methods include:

  • Thin-layer chromatography (TLC) for reaction monitoring
  • Quantitative and qualitative analyses such as NMR, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Method Oxidant/Catalyst Solvent Yield (%) Notes
Direct oxidation with mCPBA meta-Chloroperbenzoic acid Tetrahydrofuran, Chloroform 45-67 Common lab method; safety and cost concerns at scale
Hydrogen peroxide oxidation H₂O₂ with/without metal catalyst (Fe, etc.) Various (ethanol, CH₂Cl₂) High (varies) Environmentally friendly; requires catalyst for efficiency
In situ peroxyacid generation H₂O₂ + CO₂ or carboxylic acids Mixed solvents Not specified Safer industrial alternative
Biocatalytic oxidation Enzymes or microbial systems Aqueous or mixed media Moderate Emerging method; less common for codeine

Research Findings and Challenges

  • Oxidation reactions must be carefully controlled to avoid over-oxidation or side reactions.
  • mCPBA, while effective, poses safety risks and is expensive for large-scale synthesis.
  • Hydrogen peroxide-based methods offer greener alternatives but may require metal catalysts for optimal performance.
  • The stability of N-oxides and their reactivity with other reagents (e.g., carbodiimides) must be considered to avoid decomposition or hazardous reactions.
  • Continuous flow systems and improved catalytic methods have been developed for related opiate derivatives, suggesting potential for scalable and efficient this compound synthesis.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties:
Recent studies have demonstrated the potential anticancer effects of codeine N-oxide. A study published in the Journal of the Chilean Chemical Society indicated that codeine and its complexes exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and AGS (gastric cancer) cells. The results showed that these compounds reduced viable cell numbers in a dose-dependent manner, suggesting their potential use as natural anticancer agents .

2. Antimicrobial Activity:
this compound has also been investigated for its antibacterial properties. Research indicated that both codeine and its complexes displayed inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized MTT assays to evaluate cytotoxic effects and found that the ligand and its synthetic complexes exhibited significant antimicrobial activity .

Analytical Applications

1. Detection Methods:
The determination of this compound in biological samples has become increasingly important due to its pharmacological relevance. Various analytical methods have been developed for this purpose:

  • Electrochemical Detection: Recent advancements include the use of aptamer-based sensors combined with differential pulse voltammetry (DPV), achieving remarkably low detection limits for this compound .
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) has been employed to analyze the pharmacokinetics of codeine derivatives, including N-oxides, providing insights into their metabolism and clearance rates in human subjects .

Case Studies and Research Findings

1. Case Study on Cancer Treatment:
A notable case study highlighted the efficacy of codeine complexes in inhibiting cancer cell proliferation. The combination of codeine with iron(III) complexes showed enhanced cytotoxicity compared to codeine alone, indicating a synergistic effect that could be leveraged in cancer therapies .

2. Safety and Efficacy Reviews:
The Therapeutic Goods Administration (TGA) has conducted extensive reviews on the safety profiles of codeine-containing products, including those involving this compound. These reviews emphasize the importance of understanding individual metabolic responses to codeine, particularly in populations with varying CYP2D6 enzyme activity, which affects the conversion of codeine to its active forms .

Mechanism of Action

Codeine-N-oxide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to hyperpolarization of neurons, resulting in the inhibition of nociceptive neurotransmitter release. This mechanism causes an analgesic effect and increases pain tolerance by reducing neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Analogues

Codeine Phosphate
  • Structure : Codeine phosphate is a salt of codeine with a phosphate group, enhancing water solubility for pharmaceutical use.
  • Pharmacology :
    • Analgesic Activity : Codeine phosphate is a prodrug, metabolized by CYP2D6 to morphine for opioid receptor activation.
    • Antitussive Activity : Moderate, mediated via central nervous system (CNS) suppression.
  • Metabolism : Primarily glucuronidation (UGT enzymes) and CYP450-mediated oxidation .
  • Toxicity : Higher acute toxicity (e.g., respiratory depression, constipation) compared to Codeine N-oxide .

Key Difference : this compound lacks the phosphate group, has weaker opioid receptor binding, and relies on N-oxide-mediated antitussive mechanisms rather than morphine conversion.

Clozapine N-Oxide
  • Structure : N-oxide derivative of clozapine, an atypical antipsychotic.
  • Pharmacology: Used as a pharmacologically inert tool compound in chemogenetics (DREADD technology).
  • Metabolism : Forms via hepatic oxidation but is rapidly cleaved back to clozapine in vivo.

Key Difference : Clozapine N-oxide is a research tool, whereas this compound retains intrinsic pharmacological activity.

Cotinine N-Oxide
  • Structure : N-oxide metabolite of cotinine, a nicotine derivative.
  • Pharmacology : Studied for insecticidal properties; interacts with nicotine receptors but lacks therapeutic use in humans .
  • Metabolism : Synthesized via oxidation but exhibits different receptor binding profiles compared to this compound.

Key Difference : Cotinine N-oxide’s primary application is in entomology, contrasting with this compound’s clinical relevance.

Other Alkaloid N-Oxides

Imperialine-β-N-Oxide and Isoverticine-β-N-Oxide
  • Source : Isolated from Fritillaria species (traditional Chinese medicinal plants).
  • Pharmacology : Antitussive and expectorant activities, similar to this compound.
  • Structural Difference : Steroidal alkaloid backbone vs. This compound’s phenanthrene structure .
Quinine N-Oxide
  • Synthesis : Prepared under alkaline conditions, analogous to this compound .
  • Pharmacology : Antimalarial activity reduced compared to quinine, highlighting how N-oxidation can diminish parent compound efficacy.

Comparative Data Table

Compound Structure Class Primary Activity Metabolic Stability Toxicity Profile Synthesis Condition
This compound Phenanthrene N-oxide Antitussive Moderate (CYP450/UGT) Low acute toxicity Alkaline pH (~pKa)
Codeine Phosphate Phenanthrene salt Analgesic/Antitussive High (CYP2D6-dependent) High (CNS/GI effects) Neutral pH
Clozapine N-Oxide Dibenzodiazepine N-oxide Chemogenetic tool Low (rapid cleavage in vivo) Low (inert in humans) Not reported
Cotinine N-Oxide Pyridine N-oxide Insecticidal Stable in vitro Moderate (ROS generation) Oxidative conditions
Quinocetone Quinoxaline-di-N-oxide Antibacterial Low (N-oxide reduction) High (ROS-mediated) Acidic/oxidative

Mechanistic and Metabolic Insights

  • N-Oxide Stability : Compounds with branched substituents (e.g., methyl groups) exhibit longer metabolic half-lives, as seen in propargyl-linked antifolates . This compound’s stability remains understudied but likely influenced by its planar phenanthrene structure.
  • Toxicity Mechanisms: N-oxide groups in quinoxaline derivatives generate reactive oxygen species (ROS) upon reduction, increasing toxicity . This compound, however, shows lower toxicity, suggesting divergent redox behavior .
  • Receptor Interactions: this compound’s antitussive effect may involve non-opioid pathways, as its analgesic activity is weak compared to codeine .

Biological Activity

Codeine N-oxide is an oxidized derivative of codeine, a well-known opioid analgesic. This compound has garnered attention due to its potential biological activities, which include antitumor effects, antimicrobial properties, and implications in pharmacokinetics. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

This compound is formed through the oxidation of codeine, a process that can occur during drug metabolism or as a degradation product in pharmaceutical formulations. The presence of this compound can influence the pharmacological profile of codeine, altering its efficacy and safety.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

Case Study: Anticancer Properties

A study investigated the cytotoxic effects of this compound on AGS (stomach) and MCF-7 (breast) cancer cell lines. The results indicated that:

  • Dose-Dependent Inhibition : this compound reduced the viability of both AGS and MCF-7 cells in a dose-dependent manner.
  • IC50 Values : The IC50 value for AGS cells was determined to be 10 mmol, while for MCF-7 cells it was 2.5 mmol after 72 hours of incubation .
Cell LineIC50 Value (mmol)Time (hours)
AGS1072
MCF-72.572

This suggests that this compound could potentially serve as an effective agent in cancer therapies, particularly when combined with other compounds to enhance its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity .

In-Vitro Studies

The antimicrobial efficacy was assessed through inhibition zone measurements against various microbial strains. The results indicated:

  • Inhibition zones greater than 5 mm were considered indicative of antimicrobial activity.
ComplexInhibition Zone (mm)
This compound>5

These findings suggest that this compound may possess potential as an antimicrobial agent, although further research is needed to elucidate its mechanism of action.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Study on Pharmacokinetics

A pharmacokinetic study involving healthy Greyhound dogs administered IV codeine revealed important insights:

  • Half-Life : The half-life of codeine was approximately 1.22 hours.
  • Bioavailability : Oral bioavailability was found to be only about 4%, indicating significant first-pass metabolism.

The study also highlighted that large amounts of codeine-6-glucuronide were produced, suggesting that metabolic pathways significantly influence the pharmacological effects of codeine and its derivatives .

Safety and Toxicity Considerations

Despite its potential benefits, the use of this compound raises safety concerns, particularly regarding its metabolism to morphine in ultra-rapid metabolizers.

Case Reports

Reports indicate that individuals who metabolize codeine rapidly may experience severe respiratory depression due to increased morphine levels, emphasizing the need for careful monitoring in clinical settings .

Chemical Reactions Analysis

Formation via Oxidation

Codeine N-oxide is synthesized through the oxidation of codeine. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this reaction, though the process may involve trace intermediates or competing hydroxylation pathways. For example:

  • In a study analyzing codeine’s reaction with H₂O₂, minor products with m/z 316 (consistent with this compound’s molecular weight) were detected via LC/MS, though structural confirmation was limited .

  • General N-oxide synthesis involves oxidizing tertiary amines (e.g., codeine’s nitrogen) using peracids or H₂O₂ under controlled conditions .

Reaction Pathway:

Codeine+H2O2Codeine N-oxide+H2O\text{Codeine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Reduction Reactions

This compound can revert to codeine under reductive conditions, a key feature in prodrug activation. This process is catalyzed by reductases, particularly in hypoxic environments:

  • Hypoxia-activated prodrugs (HAPs) like tirapazamine undergo one-electron reduction via cytochrome P450 enzymes, generating reactive radicals .

  • This compound’s reduction likely involves similar mechanisms, releasing codeine and forming transient electrophilic intermediates .

Table 1: Reductive Activation of this compound

ConditionCatalystProductApplication
HypoxiaCytochrome P450Codeine + ElectrophileTargeted drug release
Chemical reductionStannous chloride/HClCodeineSynthetic reversal

Thermal Decomposition

Aromatic N-oxides decompose at elevated temperatures (~150°C) via syn-elimination or rearrangements:

  • Cope Elimination : Produces hydroxylamine and an alkene .

  • Polonovski Reaction : Involves N-oxide acylation, leading to dealkylation (e.g., demethylation of this compound) .

Example Reaction (Polonovski):

Codeine N-oxide+Ac2ODemethylated Product+Byproducts\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{Demethylated Product} + \text{Byproducts}

Reactivity with Electrophiles

N-oxides react violently with carbodiimides (e.g., DCC, EDC), posing safety risks in industrial settings . For this compound:

  • Residual carbodiimides in cellulose manufacturing (Lyocell process) could trigger autocatalytic decomposition .

Radical and Electron Transfer Reactions

N-oxides participate in single-electron transfer processes:

  • Pyridine-N-oxides mimic tyrosine radicals in artificial photosynthesis .

  • This compound may exhibit antioxidant properties through radical scavenging .

Hydrogen Bonding and Stability

The N⁺–O⁻ bond in this compound facilitates strong hydrogen bonding, stabilizing carbonyl hydrates in oxidation reactions . This property is exploited in catalytic protocols (e.g., TPAP-mediated alcohol oxidations) .

Analytical Challenges

  • This compound and hydroxylated codeine derivatives (e.g., hydroxycodeine) share similar m/z values, complicating LC/MS differentiation .

  • Structural confirmation requires advanced techniques like tandem MS/MS or NMR .

Pharmacological Implications

  • Prodrug Activation : this compound’s hypoxia-selective reduction could enable tumor-targeted drug delivery .

  • Toxicity : Reactive intermediates formed during reduction (e.g., Michael acceptors) may contribute to cytotoxicity .

Q & A

Q. What synthetic methods are used to prepare Codeine N-oxide, and how is its purity validated?

this compound is synthesized via N-oxidation of codeine using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Post-synthesis, thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are employed to separate and validate the compound against known standards. For purity assessment, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm structural integrity and quantify impurities. New compounds require full spectral characterization, while known compounds should cross-reference published retention times and Rf values .

Q. How does the metabolic activity of this compound compare to its parent compound, codeine?

this compound retains pharmacological activity similar to codeine, as observed in tertiary amine N-oxide metabolites (e.g., imipramine N-oxide). Metabolic studies involve in vitro models (e.g., liver microsomes) to track biotransformation pathways, including reduction back to codeine. Comparative assays measure receptor binding affinity and metabolic stability using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify parent and metabolite concentrations over time .

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

TLC and GLC remain foundational for preliminary identification due to their cost-effectiveness and reproducibility. For higher sensitivity, LC-MS or LC-tandem MS is preferred, especially in biological fluids. Calibration with certified reference materials and internal standards (e.g., deuterated analogs) ensures accuracy. Method validation should follow ICH guidelines, including tests for linearity, precision, and matrix effects .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Degradation kinetics are studied under varying pH (1–13) and temperature (4–40°C) conditions. Samples are analyzed at intervals using UV-Vis spectroscopy or HPLC to monitor decomposition products (e.g., codeine or norcodeine). Buffering agents and counter-ion effects must be controlled, as they may accelerate isomerization or hydrolysis. Data is modeled using Arrhenius equations to predict shelf-life and storage requirements .

Q. What methodologies are used to assess the mutagenic or antigenotoxic potential of this compound?

The Ames test (with Salmonella strains TA98 and TA100) evaluates mutagenicity by measuring reverse mutations in the presence of metabolic activation (S9 fraction). Antigenotoxicity studies involve co-treatment with known mutagens (e.g., 2-aminoanthracene) and quantifying mutation suppression via the fluctuation assay. Positive controls and dose-response curves are critical to validate results .

Q. How can contradictory data in metabolic studies of this compound be resolved?

Contradictions often arise from interspecies differences in enzyme expression (e.g., CYP450 isoforms). To address this, researchers should:

  • Replicate experiments across multiple models (e.g., human vs. rodent microsomes).
  • Use siRNA knockdown or chemical inhibitors to isolate specific metabolic pathways.
  • Apply multivariate statistical analysis to distinguish experimental noise from biologically significant variation .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

Detailed protocols must include:

  • Exact molar ratios of reactants and solvents.
  • Reaction time/temperature profiles.
  • Chromatographic parameters (e.g., column type, mobile phase).
  • Raw spectral data (NMR, MS) in supplementary materials.
    Collaborative trials across labs and open-access data sharing (e.g., via repositories like Zenodo) enhance reproducibility .

Q. How do this compound’s physicochemical properties compare to other opioid N-oxides, and what implications does this have for drug design?

Comparative studies use computational tools (e.g., molecular docking, DFT calculations) to assess LogP, pKa, and binding affinity to opioid receptors. In vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic profiling (rodents) evaluate bioavailability. Structural analogs (e.g., morphine N-oxide) serve as benchmarks to identify structure-activity relationships .

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Reactant of Route 1
Reactant of Route 1
Codeine N-oxide
Reactant of Route 2
Codeine N-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.